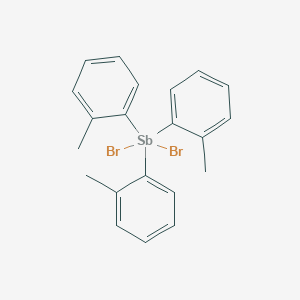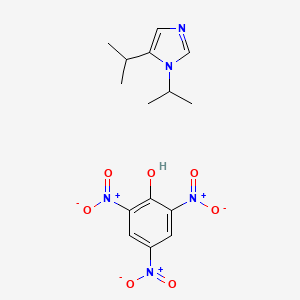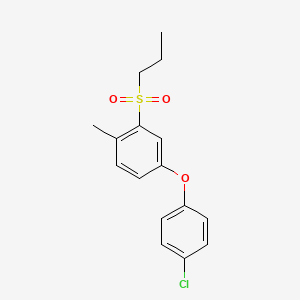
Dibromotris(2-methylphenyl)-lambda~5~-stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromotris(2-methylphenyl)-lambda~5~-stibane is an organoantimony compound characterized by the presence of two bromine atoms and three 2-methylphenyl groups attached to a central antimony atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dibromotris(2-methylphenyl)-lambda~5~-stibane typically involves the reaction of antimony trichloride with 2-methylphenyl magnesium bromide in an inert atmosphere. The reaction proceeds as follows:
SbCl3+3C6H4CH3MgBr→Sb(C6H4CH3)3+3MgClBr
The resulting tris(2-methylphenyl)stibane is then treated with bromine to yield this compound:
Sb(C6H4CH3)3+2Br2→SbBr2(C6H4CH3)3
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Dibromotris(2-methylphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state antimony compounds.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dibromotris(2-methylphenyl)-lambda~5~-stibane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of Dibromotris(2-methylphenyl)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its bromine atoms and phenyl groups contribute to its reactivity and ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Tris(2-methylphenyl)stibane: Lacks the bromine atoms, resulting in different reactivity and applications.
Dichlorotris(2-methylphenyl)-lambda~5~-stibane: Contains chlorine instead of bromine, leading to variations in chemical behavior.
Triphenylstibane: Similar structure but with phenyl groups instead of 2-methylphenyl groups, affecting its properties and uses.
Uniqueness: Dibromotris(2-methylphenyl)-lambda~5~-stibane is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications in various fields. Its specific structure allows for distinct interactions with other molecules, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
61184-32-5 |
|---|---|
Molekularformel |
C21H21Br2Sb |
Molekulargewicht |
555.0 g/mol |
IUPAC-Name |
dibromo-tris(2-methylphenyl)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
ZKZAZZRKUGBIRJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)




![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)
